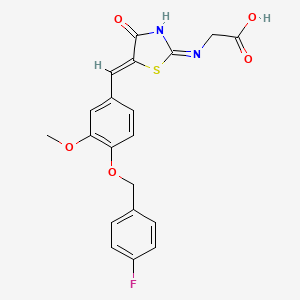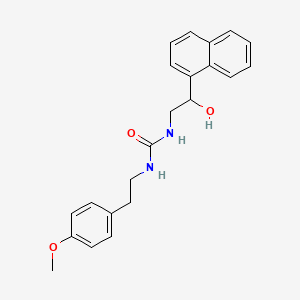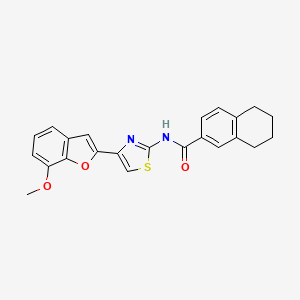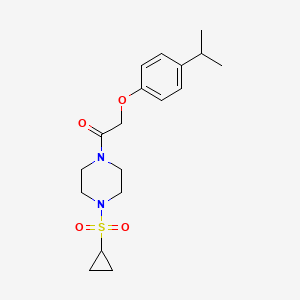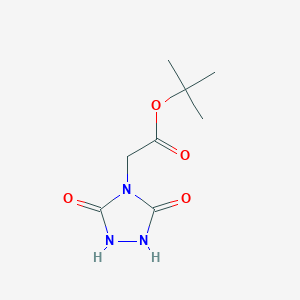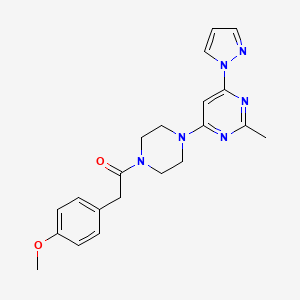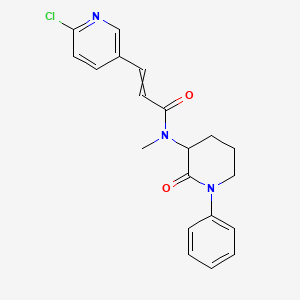![molecular formula C15H12FN3OS B2768032 2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-36-1](/img/structure/B2768032.png)
2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tri-substituted 1,3,5-triazines, which is the core structure of the compound , has been extensively studied . A common method involves the use of cyanuric chloride and the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines, including the compound , is characterized by a triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms . The specific substitutions on the ring, such as the 3-fluorophenylmethylsulfanyl and 8-methylpyrido groups in the compound of interest, can greatly influence the properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms . For instance, the synthesis of the compound likely involves the substitution of a chlorine atom on cyanuric chloride with a 3-fluorophenylmethylsulfanyl group .Aplicaciones Científicas De Investigación
- The synthesis of 2-pyrazoline derivatives containing the 1,3,5-triazine scaffold has led to compounds with significant anticancer properties . Specifically, compounds 7g and 10d, e, g demonstrated important GI50 values (ranging from 0.569 to 16.6 µM) and LC50 values (ranging from 5.15 to >100 µM) against various human tumor cell lines.
- The 1,3,5-triazine scaffold has been studied for its antiviral properties . Investigating the antiviral potential of this compound could contribute to the development of novel antiviral agents.
- Previous studies have highlighted the antibacterial activity of 1,3,5-triazines . Researchers may explore the compound’s effectiveness against bacterial pathogens.
- The 1,3,5-triazine core structure has been associated with anti-inflammatory properties . Investigating whether this compound exhibits similar effects could be valuable.
- Considering the 1,3,5-triazine scaffold’s anti-Alzheimer’s properties , researchers might explore whether this compound has neuroprotective effects.
Anticancer Activity
Antiviral Applications
Antibacterial Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Drug Design and Molecular Hybridization
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARBWSKXCEASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

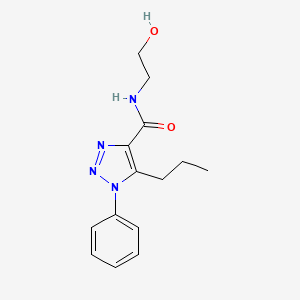
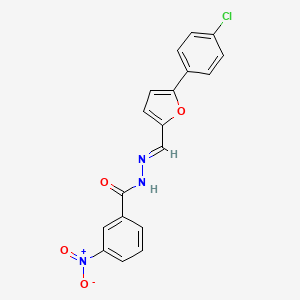
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

